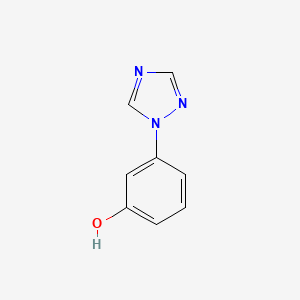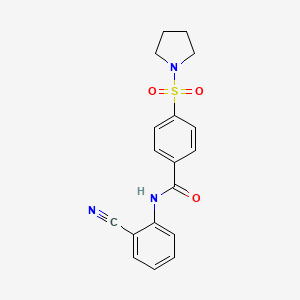
3-(1H-1,2,4-triazol-1-yl)phenol
概要
説明
“3-(1H-1,2,4-triazol-1-yl)phenol” is a chemical compound with the CAS number 1192064-41-7 . It has a molecular weight of 161.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been a topic of interest in recent years . These compounds are synthesized from various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 161.16 .科学的研究の応用
Triazole Derivatives and Their Applications
Pharmacological Significance : Triazole derivatives, including those related to 3-(1H-1,2,4-triazol-1-yl)phenol, have been the focus of patent reviews and research due to their broad spectrum of biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The exploration of novel triazoles is driven by the ongoing need for new therapeutic agents against emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Environmental Applications : The environmental presence and impact of brominated phenols, a category to which some triazole derivatives could be related, have been reviewed to understand their ubiquity, toxicity, and the need for sustainable alternatives. These substances, found in various environmental matrices, underline the importance of developing green chemistry approaches in the synthesis and application of triazole compounds and their analogs (Koch & Sures, 2018).
Synthetic and Material Science Innovations : The synthesis and properties of 1,2,3-triazoles, including methodologies that could be applied to this compound derivatives, have been extensively reviewed. These compounds are integral in drug discovery, bioconjugation, and the development of materials science, showcasing the versatility of triazoles in various scientific and industrial applications (Kaushik et al., 2019).
Biochemical and Molecular Interactions
- Protein-Phenolic Interactions : Understanding the interactions between proteins and phenolic compounds, including triazole derivatives, is crucial for evaluating their bioavailability, nutritional value, and therapeutic potential. These interactions can significantly affect the solubility, stability, and bioactivity of both proteins and phenolic compounds, influencing their application in food science, nutrition, and pharmacology (Ozdal, Çapanoğlu, & Altay, 2013).
Safety and Hazards
将来の方向性
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, “3-(1H-1,2,4-triazol-1-yl)phenol” and other triazole derivatives may have promising future applications in the field of medicinal chemistry .
作用機序
Target of Action
The primary targets of 3-(1H-1,2,4-triazol-1-yl)phenol It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of This compound involves its interaction with the active site of enzymes. The compound forms a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The exact biochemical pathways affected by This compound It is suggested that the compound may influence pathways involving enzymes to which it binds .
Result of Action
The molecular and cellular effects of This compound It has been found that similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
生化学分析
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that 3-(1H-1,2,4-triazol-1-yl)phenol may also influence cell function
Molecular Mechanism
Some triazole derivatives have been found to interact with β-tubulin via hydrogen bonding , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
Some triazole derivatives are known to be thermally stable , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
特性
IUPAC Name |
3-(1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZCMTYFATJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192064-41-7 | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)





![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)
![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

